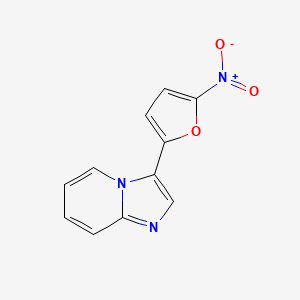

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-12-10-3-1-2-6-13(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFULRQJRIJLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020947 | |

| Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75198-31-1 | |

| Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Nitro-2-furanyl)imidazo[1,2-a]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZDJ976TAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 5 Nitro 2 Furyl Imidazo 1,2 a Pyridine and Analogous Imidazo 1,2 a Pyridines

Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis

The construction of the fused imidazo[1,2-a]pyridine ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to modern catalytic and multi-component strategies. rsc.orgthieme-connect.com

The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyridine skeleton is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoketones. acs.orgacs.orgnanobioletters.com This reaction, often referred to as the Tschitschibabin synthesis, typically involves the initial SN2 reaction where the endocyclic nitrogen atom of 2-aminopyridine (B139424) acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound to form a pyridinium (B92312) salt intermediate. bio-conferences.orgrsc.org This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring. rsc.org

Recent advancements have focused on making this classical method more environmentally friendly and efficient. For instance, catalyst-free versions have been developed that proceed at room temperature in DMF with a base like potassium carbonate. acs.org Other approaches utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times and improving yields. bio-conferences.orgresearchgate.net A variety of catalytic systems, including copper silicate, have also been employed to facilitate this transformation under milder conditions. nanobioletters.com

Table 1: Examples of Cyclocondensation Reactions

| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Aminopyridine | Phenacyl bromide | Copper Silicate, EtOH, Reflux | 2-Phenylimidazo[1,2-a]pyridine | nanobioletters.com |

| 2-Aminopyridine | α-Bromo/chloroketones | No catalyst, 60°C | 2-Substituted imidazo[1,2-a]pyridines | bio-conferences.orgresearchgate.net |

| 5-Bromo-2-aminopyridine | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | Microwave irradiation | 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | bio-conferences.orgresearchgate.net |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step, which is valued for its high atom economy and procedural simplicity. rsc.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. thieme-connect.com These one-pot procedures often involve the condensation of 2-aminopyridines, aldehydes, and a third component like an isocyanide or an alkyne. bio-conferences.orgrsc.org

The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent three-component reaction that efficiently produces 3-amino-substituted imidazo[1,2-a]heterocycles. nih.govnih.govbeilstein-journals.org This reaction involves the condensation of a heterocyclic amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org The reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃), or a Brønsted acid. bio-conferences.orgnih.gov The GBB-3CR has been extensively used to generate large libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. nih.govnih.gov The versatility of this reaction allows for a wide range of substituents to be introduced by varying the three starting components. bio-conferences.org

Table 2: Scope of the Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)

| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst | Ref |

|---|---|---|---|---|

| 2-Aminopyridine | Various aromatic, heteroaromatic, aliphatic aldehydes | Trimethylsilylcyanide (TMSCN) | Scandium triflate | bio-conferences.org |

| 2-Aminopyridine | Various aldehydes | Various isonitriles | Scandium triflate | bio-conferences.org |

| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid | tert-Butyl isocyanide | Not specified | beilstein-journals.org |

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, and they have been applied to the construction of the imidazo[1,2-a]pyridine core. acs.orgtandfonline.com One notable strategy involves an intramolecular palladium-catalyzed dehydrogenative coupling reaction. acs.org This method provides a practical route to fused imidazo[1,2-a]pyrimidines and related structures from readily available substrates under mild conditions. acs.org For example, a tandem reaction of an amine and an aldehyde under palladium catalysis can proceed via an oxidative cross-dehydrogenative coupling (CDC) with air as the oxidant to form the heterocyclic core. acs.org Another approach utilizes a combined palladium-copper catalytic system for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyridines from 2-amino-1-(2-propynyl) pyridinium bromide and aryl iodides in water, demonstrating the utility of these catalysts in greener solvent systems. tandfonline.com

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Formation

Targeted Synthetic Routes for 3-Substituted Imidazo[1,2-a]pyridines

Introducing substituents at the C3 position of the imidazo[1,2-a]pyridine ring is of significant interest for modulating biological activity. While the GBB reaction provides 3-amino derivatives, other methods have been developed for different C3 substitutions. nih.gov

A straightforward method involves the cyclocondensation of 2-aminopyridine with a correspondingly substituted α-haloacetaldehyde, although these starting materials can be unstable. acs.org To circumvent this, other synthetic equivalents are used. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position have been prepared via the cyclization of aminopyridines with chloro ketones, followed by elaboration of the side chain. nih.gov

A more recent and facile method for accessing 3-aryl, 3-alkenyl, or 3-alkynyl substituted imidazo[1,2-a]pyridines utilizes formimidamide chemistry. nih.govrsc.org This approach starts from readily available benzyl, allyl, or propargyl halides and 2-aminopyridines, avoiding the need for expensive or harsh transition metal complexes. nih.govrsc.org Furthermore, tandem reactions, such as the reaction of 2-aminopyridine with Morita-Baylis-Hillman (MBH) acetates of nitroalkenes, can also yield 3-substituted imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov

Catalytic Systems in Imidazo[1,2-a]pyridine Synthesis

A diverse array of catalytic systems is employed to enhance the efficiency, selectivity, and environmental compatibility of imidazo[1,2-a]pyridine synthesis. The choice of catalyst often depends on the specific reaction mechanism.

Lewis and Brønsted Acids: Lewis acids such as iron(III) chloride (FeCl₃), scandium triflate (Sc(OTf)₃), and zinc chloride (ZnCl₂) are frequently used to activate carbonyl groups and catalyze condensation and multi-component reactions. bio-conferences.orgresearchgate.net FeCl₃ has been identified as a superior catalyst for the cascade reaction between nitroolefins and 2-aminopyridines. bio-conferences.orgresearchgate.net Neutral alumina (B75360) has also been shown to effectively catalyze the synthesis at room temperature. bio-conferences.orgresearchgate.net

Transition Metal Catalysts:

Copper: Copper catalysts, particularly Cu(I) salts like CuI, are widely used in aerobic oxidative syntheses of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or nitroolefins. organic-chemistry.org These reactions often proceed through a catalytic Ortoleva-King type reaction or tandem processes. nih.govorganic-chemistry.org

Palladium: As mentioned, palladium catalysts are crucial for cross-coupling reactions and C-H activation/dehydrogenative coupling pathways to construct the heterocyclic core. acs.orgtandfonline.com

Iron: In addition to its role as a Lewis acid, iron has been used to catalyze the oxidative diamination of nitroalkenes with 2-aminopyridine to yield 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Iodine-Based Systems: Molecular iodine (I₂) has gained traction as an inexpensive, efficient, and environmentally benign catalyst for synthesizing imidazo[1,2-a]pyridines, often under aerobic or ultrasound-assisted conditions. acs.orgacs.org Hypervalent iodine reagents have also been used to mediate these syntheses. nanobioletters.com

Table 3: Overview of Catalytic Systems in Imidazo[1,2-a]pyridine Synthesis

| Catalyst Type | Example Catalyst(s) | Typical Reaction | Ref |

|---|---|---|---|

| Lewis Acid | FeCl₃, Sc(OTf)₃, AlCl₃, Neutral Alumina | MCRs, Condensation with nitroolefins | bio-conferences.orgresearchgate.net |

| Transition Metal | CuI, PdCl₂, [Cu(hfacac)₂] | Oxidative Cyclization, Cross-Coupling, Dehydrogenative Coupling | rsc.orgacs.orgtandfonline.comorganic-chemistry.org |

| Halogen-Based | I₂, Hypervalent Iodine | Oxidative Coupling, Condensation | acs.orgnanobioletters.comacs.org |

| Base | K₂CO₃, NaHCO₃, DBU, DABCO | Cyclocondensation (neutralizer/catalyst) | acs.orgnanobioletters.com |

Transition Metal-Catalyzed Methods (e.g., Copper, Iron)

Transition metal catalysis offers powerful and versatile tools for the construction of the imidazo[1,2-a]pyridine core, often enabling reactions under milder conditions and with greater functional group tolerance than traditional methods. Copper and iron catalysts have been particularly prominent in the development of efficient synthetic protocols. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysts are widely employed for the synthesis of imidazo[1,2-a]pyridines through various reaction pathways, including multicomponent reactions and oxidative cyclizations. nih.govrsc.org A notable copper(I)-catalyzed one-pot procedure involves the reaction of aminopyridines with nitroolefins, using air as the oxidant. organic-chemistry.orgnih.gov This method is highly relevant for synthesizing nitro-substituted analogs. The reaction generally proceeds by a Michael addition of the 2-aminopyridine to the nitroolefin, followed by a copper-catalyzed cyclization and elimination. thieme-connect.com Optimization studies have shown that CuBr is often the most effective catalyst, with DMF as the preferred solvent at temperatures around 80°C, affording yields up to 90%. organic-chemistry.org

Another significant copper-catalyzed approach is the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters or acetophenones. organic-chemistry.org These reactions are compatible with a broad range of functional groups. organic-chemistry.org For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones proceeds through a proposed catalytic Ortoleva-King reaction mechanism. organic-chemistry.org Three-component domino reactions catalyzed by CuI, sometimes in combination with a co-catalyst like NaHSO₄·SiO₂, allow for the coupling of aldehydes, 2-aminopyridines, and terminal alkynes to form polysubstituted imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org

Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogs

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aminopyridines, Nitroolefins | CuBr, DMF, 80°C, Air | 3-Substituted-imidazo[1,2-a]pyridines | up to 90% | organic-chemistry.org |

| 2-Aminopyridines, Acetophenones | CuI, O₂, DMSO | 2-Aryl-imidazo[1,2-a]pyridines | Good | organic-chemistry.org |

| Aldehydes, 2-Aminopyridines, Terminal Alkynes | CuI/NaHSO₄·SiO₂ | 2,3-Disubstituted-imidazo[1,2-a]pyridines | High | nih.govorganic-chemistry.org |

Iron-Catalyzed Syntheses: Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as an attractive catalyst for imidazo[1,2-a]pyridine synthesis. An iron-catalyzed denitration reaction enables the formation of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. thieme-connect.comorganic-chemistry.org This procedure, typically using FeCl₂, is simple and tolerates various functional groups, although yields can be sensitive to the substitution pattern on the aminopyridine. thieme-connect.com For example, reactions with 4-substituted aminopyridines generally give high yields, while some other substitutions may result in lower yields. thieme-connect.com More recently, an FeCl₃-catalyzed three-component coupling reaction has been developed for the C3-sulfonylmethylation of imidazo[1,2-a]pyridines, using sodium sulfinates and N,N-dimethylacetamide (DMA). nih.gov

Table 2: Examples of Iron-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogs

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aminopyridines, 2-Methyl-nitroolefins | FeCl₂, DMF, 150°C | 3-Methyl-2-aryl-imidazo[1,2-a]pyridines | 26-95% | thieme-connect.com |

| Imidazo[1,2-a]pyridines, Sodium Sulfinates, DMA | FeCl₃, H₂O | 3-Sulfonylmethyl-imidazo[1,2-a]pyridines | High | nih.gov |

Metal-Free and Organocatalytic Strategies

Growing concerns about the environmental impact and potential toxicity of residual metals in pharmaceutical products have spurred the development of metal-free and organocatalytic synthetic routes. nih.gov These methods often provide significant advantages in terms of cost, sustainability, and simplified purification.

A highly efficient metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridinium salts in water at ambient temperature. rsc.org This method is extremely rapid, often providing quantitative yields within minutes on a gram scale, and tolerates a wide array of functional groups, including halogens and nitro groups. rsc.org The proposed mechanism involves a base-catalyzed rearrangement of the propargyl group to an allene, followed by a Nazarov-type cyclization. rsc.org

Another important metal-free strategy is the condensation of 2-aminopyridines with various partners like α-halogenocarbonyl compounds, aldehydes, or ketones. acs.org For instance, the reaction between 2-aminopyridines and bromoacetophenones can be performed at room temperature in DMF, sometimes with a base like potassium carbonate, or even without a base in refluxing DMF or ethanol (B145695). nih.gov Iodine-promoted reactions of 2-aminopyridines with acetophenones or nitroalkenes also provide effective metal-free pathways. nih.govacs.org The intermolecular oxidative cyclization of nitroalkenes with 2-aminopyridines, using iodine as a catalyst and aqueous hydrogen peroxide as the terminal oxidant, is a notable example. nih.govacs.org

Organocatalysis, utilizing small organic molecules to accelerate reactions, has also been successfully applied. A dual catalytic system using flavin and iodine has been shown to promote the aerobic oxidative C-N bond formation required for the synthesis of the imidazo[1,2-a]pyridine core. acs.orgnih.gov This system can be extended to a one-pot, three-component synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.orgnih.gov

"Green" Chemistry Principles and Eco-Friendly Synthetic Procedures

The principles of "green" chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for imidazo[1,2-a]pyridines.

Water, as a solvent, is a cornerstone of many green synthetic procedures. A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been developed that proceeds in water under ambient conditions. rsc.org The use of aqueous micellar media, with surfactants like sodium dodecyl sulfate (B86663) (SDS), has also been reported for the copper-catalyzed domino A³-coupling reaction to form these heterocycles. acs.org This method often has a lower E-factor (a measure of waste produced) compared to conventional methods. acs.org Ultrasound-assisted synthesis in water represents another green approach, enabling the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system without the need for a metal catalyst. organic-chemistry.org

The use of alternative energy sources and reaction media also aligns with green chemistry principles. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to produce imidazo[1,2-a]pyridines. mdpi.com Deep eutectic solvents (DES) have been employed as highly efficient and green media for the one-pot reaction of acetophenones, N-bromosuccinimide, and 2-aminopyridines, with reactions completing in minutes. sciencepg.com Furthermore, an eco-friendly method using an LED light source under ambient conditions has been reported for the reaction between 2-aminopyridines and acetophenones. asianpubs.org

Post-Synthetic Functionalization and Derivatization Strategies at C2 and C3 Positions

The functionalization of the pre-formed imidazo[1,2-a]pyridine core, particularly at the electron-rich C3 position and the C2 position, is a crucial strategy for generating molecular diversity and synthesizing specific target molecules. nih.govexlibrisgroup.com A wide array of methods have been developed for this purpose, including alkylation, arylation, carbonylation, and halogenation. exlibrisgroup.comresearchgate.net

The C3 position is particularly susceptible to electrophilic attack and radical reactions. researchgate.netrsc.org Numerous C-H functionalization reactions have been developed, such as sulfonylation, amination, and arylation, often requiring metal catalysis or strong oxidants. nih.gov However, catalyst-free methods are also available. For example, a three-component, decarboxylative Petasis-like reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can introduce an arylmethyl group at the C3 position without a catalyst. nih.gov

Visible light-induced photocatalysis has emerged as a powerful tool for C3 functionalization. mdpi.com These methods can be used for C3-sulfenylation with thiols using rose bengal as a photoredox catalyst, or for C3-amination with azoles using an acridinium (B8443388) photosensitizer. mdpi.com Iron catalysis can be used for the sulfonylmethylation of the C3 position. nih.gov

Functionalization can also lead to more complex fused heterocyclic systems. For example, rhodium(III)-catalyzed dehydrogenative annulation of 2-aryl-imidazo[1,2-a]pyridines with maleimides can be used to construct benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole-1,3(2H)-diones. researchgate.net Direct formylation at the C3 position to produce key intermediates like 3-formyl-2-phenyl-imidazo[1,2-a]pyridine can be achieved through copper-catalyzed aerobic oxidative coupling with cinnamaldehyde. researchgate.net These formyl groups are valuable handles for further synthetic transformations. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 3 5 Nitro 2 Furyl Imidazo 1,2 a Pyridine and Its Derivatives

Influence of the Nitrofuryl Moiety on Biological Activities

The 5-nitrofuran group is a well-established pharmacophore known for its contribution to the antimicrobial and antifungal activities of various compounds. aimspress.com In the context of imidazo[1,2-a]pyridine (B132010) derivatives, the presence of a furan (B31954) ring substituted with a nitro group is considered essential for their antitubercular activity. aimspress.com Quantitative structure-activity relationship (QSAR) studies on a range of nitrofuran derivatives have confirmed that this moiety is a key determinant of their biological action. aimspress.com The strong electron-withdrawing nature of the nitro group is believed to be crucial for the mechanism of action, which often involves bioreduction within the target pathogen to generate cytotoxic reactive nitrogen species.

Impact of Substitution Patterns on the Imidazo[1,2-a]pyridine Heterocycle

The biological activity of the imidazo[1,2-a]pyridine scaffold is highly dependent on the nature and position of its substituents. acs.org Modifications at various positions of the fused bicyclic ring system have been shown to significantly alter the efficacy of these compounds.

Position 2: The nature of the substituent at the C-2 position strongly influences antiviral activity against human cytomegalovirus (HCMV). nih.gov For antitubercular agents, the introduction of a methyl group at C-2 is a common feature in many potent analogues. nih.gov

Position 6: Substitution at the C-6 position has been explored to modulate activity. For instance, replacing a methyl group at position 6 with a chloro group did not improve antitubercular activity in certain series of compounds. nih.gov

Position 7: The substitution at C-7 can have a notable impact. In one study, replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity against Mycobacterium tuberculosis. nih.gov However, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown excellent activity against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms. nih.gov

Position 8: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents through whole-cell screening. nih.gov

The following table summarizes the antitubercular activity of selected imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with varying substitutions.

| Compound | R2 | R7 | Amide Moiety | MIC (μM) vs. M.tb H37Rv |

| 9 | Me | Me | 4-(trifluoromethoxy)benzyl | ≤0.006 |

| 12 | Me | Me | 4-(4-chlorophenoxy)benzyl | ≤0.006 |

| 13 | Me | H | 4-(4-chlorophenoxy)benzyl | 0.012 |

| 16 | Me | Me | 4-(benzyloxy)benzyl | ≤0.006 |

| 17 | Me | Me | 4-(4-fluorophenoxy)benzyl | ≤0.006 |

| 18 | Me | Cl | 4-(4-chlorophenoxy)benzyl | 0.02 |

| Data sourced from Moraski et al., 2011. nih.gov |

Positional Effects of Substituents on Preclinical Efficacy (e.g., C3 substitution)

The substituent at the C-3 position of the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity. nih.gov A significant body of research has focused on C-3 carboxamide derivatives, which have proven to be exceptionally potent antitubercular agents. nih.govrsc.org

Initial SAR studies for the clinical candidate Telacebec (B1166443) (Q203) were centered on exploring modifications of the 3-carboxamide group. rsc.org This research confirmed that the C-3 position is a crucial site for interaction with the biological target. SAR investigations into imidazo[1,2-a]pyridine-3-carboxamides revealed that incorporating bulky and more lipophilic biaryl ethers into the amide side chain could achieve nanomolar potency against M. tuberculosis. nih.gov For example, compounds with a 4-(4-chlorophenoxy)benzyl or similar bulky lipophilic groups attached to the C-3 carboxamide showed impressive minimum inhibitory concentrations (MIC) of ≤0.006 μM. nih.govnih.gov

Conversely, shifting the carboxamide from the C-3 to the C-2 position results in a significant decrease in antitubercular activity, suggesting a potential change in the mode of action. rsc.org Replacing the entire extended amide side chain at C-3 with substituted aryl or heteroaryl rings has also been explored, leading to analogues with promising activity, although often accompanied by cytotoxicity. rsc.org

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate physicochemical properties, or molecular descriptors, with the biological activity of compounds. For nitrofuran derivatives, QSAR models have identified several key descriptors that influence antitubercular activity. aimspress.com

These descriptors fall into several classes:

Constitutional and Functional Descriptors: These models suggest that for improved activity, the number of double bonds, sulfur atoms, and fragments like thiazole (B1198619) or morpholine (B109124) should be minimized. aimspress.com

Topological and 2D Autocorrelation Descriptors: The Kier-Hall electrotopological state (Ss) and the 2D-autocorrelation descriptor GATS4p have shown a positive influence on antitubercular activity. aimspress.com The topological descriptor T(O…S), which represents the gap between sulfur and oxygen atoms, suggests that a minimal distance is favorable for activity. aimspress.com

Atom-Centered Fragments: The presence of a furan ring substituted by a nitro group is consistently identified as essential for activity. aimspress.com

Molecular docking simulations provide further insights by predicting the binding affinity and orientation of ligands within the active site of a target protein. nih.govacs.org For imidazo[1,2-a]pyridine derivatives, docking studies have helped to rationalize the observed SAR data, explaining how different substituents can enhance or diminish binding to target kinases like DYRK1A and CLK1. nih.gov

Rational Design Principles for Optimized Imidazo[1,2-a]pyridine Analogues

The insights gained from extensive SAR studies have enabled the rational design of optimized imidazo[1,2-a]pyridine analogues with improved potency and pharmacokinetic properties. rsc.orgnih.gov The primary strategies include molecular hybridization and structural optimization.

Molecular Hybridization: This strategy involves combining the imidazo[1,2-a]pyridine scaffold with other known pharmacophores. For example, hybrids of imidazo[1,2-a]pyridine amides and cinnamamide (B152044) have been synthesized, leveraging the antitubercular properties of the cinnamic acid moiety. mdpi.com Although these initial hybrids were less active than reference compounds, they provided a starting point for further development. mdpi.com

Structural Optimization: This approach focuses on systematic modifications of a lead compound to enhance its drug-like properties. Key principles derived from SAR for antitubercular imidazo[1,2-a]pyridines include:

Maintaining the C-3 Carboxamide Linker: The carboxamide group at the C-3 position is crucial for high potency. nih.govrsc.org

Optimizing the Amide Side Chain: Introducing reduced lipophilicity N-benzylic side chains or specific piperazine (B1678402) moieties can lead to derivatives with excellent in vitro activity and favorable pharmacokinetic profiles. nih.gov For instance, compound B1 , which incorporates a cyclohexylmethyl piperazine side chain, demonstrated a significantly greater area under the curve (AUC) and maximum concentration (Cmax) compared to other advanced candidates. nih.gov

Fine-tuning the Heterocyclic Core: Small modifications to the imidazo[1,2-a]pyridine ring, such as the placement of methyl or chloro groups at positions C-2, C-6, and C-7, are used to balance potency, selectivity, and metabolic stability. nih.govnih.gov

These rational design strategies have successfully produced compounds with low nanomolar potency against M. tuberculosis and significantly enhanced pharmacokinetic profiles, highlighting the potential of the imidazo[1,2-a]pyridine scaffold in developing new therapeutics. nih.gov

Preclinical Biological Evaluation and Proposed Mechanisms of Action of Imidazo 1,2 a Pyridine Derivatives

Antimicrobial Activity Investigations

Imidazo[1,2-a]pyridine (B132010) derivatives have been extensively investigated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against bacteria, fungi, protozoa, and mycobacteria. nih.govnih.gov The antimicrobial efficacy is largely dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core. nih.gov

The imidazo[1,2-a]pyridine nucleus is a core feature of compounds with demonstrated anti-infective properties, including antibacterial activity. Research into various derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

For instance, studies on chalcone (B49325) derivatives of imidazo[1,2-a]pyridine have shown activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Other studies have synthesized novel imidazo[1,2-a]pyridine derivatives that exhibited significant inhibitory effects on various bacterial strains, with the activity being influenced by the specific chemical groups attached to the core structure. nih.gov For example, derivatives with bromo-fluoro substituents have shown enhanced antimicrobial activity. nih.gov Similarly, certain 2H-chromene-based imidazo[1,2-a]pyridine derivatives have displayed potent activity against strains like Klebsiella oxytoca and Staphylococcus aureus. nih.gov

| Derivative Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Demonstrated antibacterial activity compared to ciprofloxacin. | |

| Bromo-fluoro substituted Imidazo[1,2-a]pyridines | Various Gram-positive and Gram-negative bacteria | Bromo-fluoro substituents significantly enhanced antimicrobial activity. | nih.gov |

| N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide | Bacillus subtilis | Showed high activity against B. subtilis compared to streptomycin. | researchgate.net |

| Pyridine derivatives with Imidazo[2,1-b] researchgate.netnih.govthiadiazole | Gram-positive and Gram-negative bacteria | A 4-F substituted compound (17d) showed higher activity than the control drug gatifloxacin. | nih.gov |

The emergence of fungal infections, particularly those caused by Candida species, has highlighted the need for new antifungal agents. scirp.orgjmchemsci.com Imidazo[1,2-a]pyridine derivatives have shown promise in this area. nih.govscirp.org

| Derivative | Candida Strain | MIC | Reference |

|---|---|---|---|

| (E)-3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | C. albicans (resistant strain) | 41.98 µmol/L | scirp.org |

| 3-chlorinated imidazo[1,2-a]pyridinyl-arylacrylonitrile | C. albicans, C. tropicalis, C. glabrata | 0.52 - 357.5 µM | jmchemsci.com |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Various Candida species | 0.016 - 1 mg/mL | nih.gov |

| Pyridine derivative 17d (with Imidazo[2,1-b] researchgate.netnih.govthiadiazole) | Fungus ATCC 9763 | 8 µg/mL (equivalent to fluconazole) | nih.gov |

Visceral leishmaniasis remains a significant global health problem requiring new therapeutic options. dndi.org The 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold has been a key focus in the search for novel antileishmanial agents. mdpi.comird.fr

A structure-activity relationship (SAR) study focusing on the 2 and 8 positions of the 3-nitroimidazo[1,2-a]pyridine ring led to the synthesis of 22 new derivatives. mdpi.com These compounds were screened against Leishmania donovani and Leishmania infantum. One hit compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine , displayed good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) and low cytotoxicity. mdpi.comird.fr Other research has also highlighted imidazo[1,2-a]pyridine-based compounds as effective antileishmanial agents against various Leishmania species, with some derivatives showing IC50 values in the low micromolar range (1-2.1 μM) and minimal cytotoxicity against human cell lines. nih.gov

The challenge of drug-resistant tuberculosis (TB) necessitates the discovery of novel antimycobacterial agents that act on new targets. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new anti-TB drugs. nih.gov

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and showed excellent potency against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), with MIC90 values often at or below 1 µM. nih.gov Furthermore, research on compounds sharing the 5-nitrofuran moiety with the title compound has shown significant antituberculosis activity. nih.gov Derivatives of 3-(5-Nitrofuran-2-yl)prop-2-en-1-one were evaluated against M. tuberculosis H37Rv and demonstrated potent and selective antimycobacterial effects with low cytotoxicity. nih.gov These 5-nitrofuran compounds are proposed to inhibit arylamine N-acetyltransferase, a novel drug target in mycobacteria. nih.gov

Anticancer and Antitumor Properties in In Vitro Cell Line Models

Imidazo[1,2-a]pyridines have garnered considerable interest as potential anticancer therapeutics due to their potent inhibitory functions against various cancer cells. rsc.orgnih.govresearchgate.net Numerous derivatives have been synthesized and evaluated, showing activity against breast, lung, and prostate cancer cell lines, among others. nih.govnih.govnih.gov

However, a carcinogenicity study conducted on the specific compound 3-(5-nitro-2-furyl)-imidazo(1,2-a) pyridine found it to be a strong carcinogen in long-term dietary administration to mice and rats, inducing tumors in the esophagus, forestomach, and other organs. nih.gov This finding for the specific parent compound contrasts with the anticancer potential observed in many of its derivatives.

Despite the carcinogenicity of the parent compound, various other imidazo[1,2-a]pyridine derivatives have been developed as promising anticancer agents. For example, novel hybrids of imidazo[1,2-a]pyridine and oxadiazole were tested against lung (A549) and prostate (PC-3, DU-145) cancer cells, with one compound showing high potency on A549 cells with an IC50 value of 2.8 µM. nih.gov Another study on novel imidazo[1,2-a]pyridine compounds (IPs) against the HCC1937 breast cancer cell line found that two compounds, IP-5 and IP-6, had strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net

| Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung) | 2.8 ± 0.02 μM | nih.gov |

| IP-5 | HCC1937 (Breast) | 45 µM | nih.govresearchgate.net |

| IP-6 | HCC1937 (Breast) | 47.7 µM | nih.govresearchgate.net |

| Imidazo[1,2-a]pyridine-1,2,3-triazole derivative (9d) | HeLa (Cervix) | 10.89 µM | researchgate.net |

| Imidazo[1,2-a]pyridine-1,2,3-triazole derivative (9d) | MCF-7 (Breast) | 2.35 µM | researchgate.net |

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

For instance, novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran were found to induce apoptosis in non-small cell lung cancer cells. nih.gov This was achieved by increasing reactive oxygen species (ROS) production, which in turn impaired the mitochondrial membrane potential by upregulating pro-apoptotic proteins like BAX and BAK1 and downregulating the anti-apoptotic protein BCL2. This process also led to the activation of caspase-9 and caspase-3. nih.gov The increased ROS also promoted p53-mediated cell cycle arrest. nih.gov

In another study, the compound IP-5 was shown to induce an extrinsic apoptosis pathway in HCC1937 breast cancer cells, as evidenced by the increased activity of caspase-7 and caspase-8, and an increase in PARP cleavage. nih.govresearchgate.net Western blot analysis also revealed that IP-5 caused cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.govresearchgate.net Similarly, flow cytometric analysis of lung cancer cells treated with an imidazo[1,2-a]pyridine-oxadiazole hybrid confirmed the induction of apoptosis. nih.gov

Modulation of Kinase Activities

Imidazo[1,2-a]pyridine derivatives have been identified as potent modulators of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Kinesin Spindle Protein (KSP) Inhibition: KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, making it an attractive target for anticancer drug development. While specific studies on 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine as a KSP inhibitor are not available, the broader class of imidazo[1,2-a]pyridines has been investigated for this activity.

Aurora-A Kinase Inhibition: Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. researchgate.net Imidazo[1,2-a]pyrazine derivatives, which are structurally related to imidazo[1,2-a]pyridines, have been designed as selective inhibitors of Aurora-A kinase. researchgate.netnih.gov For instance, computational modeling and structural studies of imidazo[4,5-b]pyridine derivatives have led to the discovery of compounds with high selectivity for Aurora-A over Aurora-B. acs.org One such derivative, compound 28c , demonstrated potent and selective inhibition of Aurora-A in cellular assays. acs.org

Table 1: Selected Imidazo[4,5-b]pyridine Derivatives as Aurora-A Kinase Inhibitors

| Compound | Target Kinase | GI50 (HCT116 cells) | Reference |

|---|---|---|---|

| 28c | Aurora-A | 2.30 µM | acs.org |

Anti-inflammatory Modulations and Pathways

The imidazo[1,2-a]pyridine scaffold has demonstrated significant anti-inflammatory properties through various mechanisms. researchgate.net

One novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov This compound was found to reduce the levels of inflammatory cytokines and inhibit NF-κB activity. nih.govnih.gov Furthermore, studies have shown that some imidazo[1,2-a]pyridine derivatives can preferentially inhibit COX-2, an enzyme involved in inflammation and pain. researchgate.net For example, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) showed preferential inhibition of COX-2 in in vitro analyses. researchgate.net

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | Mechanism of Action | Cell Lines/Model | Key Findings | Reference |

|---|---|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Suppression of STAT3/NF-κB/iNOS/COX-2 pathway | MDA-MB-231 and SKOV3 cells | Reduced inflammatory cytokines and NF-κB activity | nih.govnih.gov |

| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | Preferential COX-2 inhibition | In vitro enzyme assay | More efficient inhibition of carrageenan-induced edema than indomethacin | researchgate.net |

Antiviral Efficacy Studies against Specific Viruses

Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antiviral activity against a range of viruses. nih.govkuleuven.be

Specifically, dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been reported to possess antiviral properties. nih.gov Structure-activity relationship (SAR) studies on these compounds identified hydrophobicity as a key determinant of their antiviral activity. nih.gov Additionally, other derivatives have been investigated for their efficacy against human cytomegalovirus (HCMV), with the nature of the substituent at the C-2 position significantly influencing their activity. nih.gov

Other Noteworthy Preclinical Pharmacological Activities

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends beyond the aforementioned activities.

Anticonvulsant Properties

Several series of imidazo[1,2-a]pyridine derivatives have been synthesized and screened for their anticonvulsant activity. nitk.ac.inresearchgate.netijpsr.com In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models have identified compounds with potent anticonvulsant effects at low doses. nitk.ac.inresearchgate.net For example, derivatives with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring have shown significant activity. nitk.ac.inresearchgate.net

Antiulcer and Cytoprotective Effects

New imidazo[1,2-a]pyridines substituted at the 3-position have been developed as potential antiulcer agents with cytoprotective properties. nih.gov While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective effects in ethanol (B145695) and HCl-induced ulcer models in rats. nih.gov One such compound, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c) , exhibited cytoprotective activity comparable to the reference drug SCH-28080. nih.gov

GABA Receptor Ligand Activity

Imidazo[1,2-a]pyridine derivatives have been investigated as ligands for the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. nih.govresearchgate.net Some imidazo[1,2-a]pyrimidines, which are structurally related, have shown functional selectivity for the α2 and α3 subtypes of the GABAA receptor, suggesting their potential as anxiolytics with reduced sedative effects. medchemexpress.com Furthermore, certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), which are involved in neurosteroid synthesis. nih.gov These compounds were found to stimulate steroidogenesis in the brain and periphery. nih.gov

Exploration of Molecular Targets and Binding Interactions

Currently, there is a lack of specific research in the provided search results detailing the direct molecular targets and binding interactions of this compound. While studies on other derivatives of the imidazo[1,2-a]pyridine scaffold exist, this information falls outside the scope of this article.

There is no specific information available in the search results regarding the inhibitory activity of this compound against enzymes such as Squalene Synthase or Lanosterol-14α Demethylase.

Cellular Pathway Interventions and Signal Transduction Modulation

Detailed studies on the specific cellular pathways and signal transduction mechanisms modulated by this compound are not available in the provided search results. Research into the broader class of imidazo[1,2-a]pyridines suggests various cellular effects, but these findings are not specific to the compound .

Observation of Carcinogenic Potential in Preclinical Animal Models (e.g., mice, rats)

Long-term preclinical studies have demonstrated that this compound is a potent carcinogen in both mice and rats when administered through diet. nih.gov A comprehensive study evaluated its effects in CTM mice and Wistar rats, revealing significant induction of tumors at various dose levels. nih.gov

In CTM mice, the compound induced carcinomas of the esophagus and forestomach at all tested dietary concentrations (0.1%, 0.2%, and 0.4%). nih.gov At the two higher doses, it also led to the development of thymic lymphosarcomas. nih.gov

In Wistar rats, administration of the compound at 0.2% and 0.4% in the diet resulted in papillomas of the esophagus and forestomach. nih.gov The higher dose level was associated with the development of more severe malignancies, including carcinomas of the esophagus and forestomach, as well as kidney tumors. nih.gov Furthermore, female rats at the high dose level showed an increased incidence of mammary tumors. nih.gov

However, short-term administration via intraperitoneal injections in suckling BALB/c mice did not produce a definitive carcinogenic response. nih.gov

Table 1: Summary of Carcinogenicity Findings for this compound in Preclinical Models. nih.gov

| Animal Model | Administration Route | Dose Levels | Observed Neoplasms |

| CTM Mice | Dietary | 0.1%, 0.2%, 0.4% | Carcinomas of the esophagus and forestomach |

| 0.2%, 0.4% | Thymic lymphosarcomas | ||

| Wistar Rats | Dietary | 0.2%, 0.4% | Esophagus and forestomach papillomas |

| 0.4% | Esophagus and forestomach carcinomas, Kidney tumors | ||

| Female Wistar Rats | Dietary | 0.4% | Increased incidence of mammary tumors |

| BALB/c Mice | Intraperitoneal (suckling) | Not specified | No clear carcinogenic response |

Computational Chemistry and Molecular Modeling in Imidazo 1,2 a Pyridine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. These simulations can provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction.

For the imidazo[1,2-a]pyridine (B132010) class, molecular docking studies are frequently performed to elucidate their mechanism of action against various targets, including protein kinases, tubulin, and microbial enzymes. nih.govnih.gov For instance, docking studies on imidazo[1,2-a]pyridine derivatives have helped to explain their inhibitory activity on kinases like DYRK1A and CLK1 and to understand their binding at the colchicine (B1669291) site of tubulin. nih.govnih.gov

Despite the common application of this technique for the scaffold, a detailed search of scientific literature did not yield specific molecular docking studies for 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine . Therefore, no data on its binding energy, preferred binding poses, or specific interactions with any biological target can be reported.

Table 1: Illustrative Molecular Docking Data (Note: The following table is for illustrative purposes only, as no specific data was found for the target compound.)

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties (descriptors) that are critical for their potency. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more effective derivatives.

QSAR studies have been applied to various series of imidazo[1,2-a]pyridine derivatives to understand the structural requirements for their biological activities. These studies often reveal the importance of electronic, steric, and hydrophobic properties in determining the potency of the compounds.

However, a specific QSAR study that includes This compound was not found in the reviewed literature. Consequently, there are no established QSAR models to predict its activity based on its specific structural features, nor are there data on the key molecular descriptors influencing its potential biological effects.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as it helps to assess the pharmacokinetic profile and potential bioavailability of a compound. In silico ADME predictions are now routinely used in the early stages of drug discovery to filter out candidates with unfavorable properties, thereby saving time and resources. These predictions often include parameters such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For the broader class of imidazo[1,2-a]pyridines and related imidazo[1,2-a]pyrimidines, in silico ADMET (ADME and Toxicity) studies are commonly conducted. nih.govtubitak.gov.tr These studies help to assess their drug-likeness and to identify potential liabilities early in the discovery process. tubitak.gov.tr Some computational studies on related structures have indicated that imidazo-pyridine molecules substituted with a nitro group can be more reactive. acs.org

A specific in silico ADME prediction for This compound has not been reported in the available scientific literature. Therefore, its predicted pharmacokinetic properties remain uncharacterized.

Table 2: Illustrative In Silico ADME Prediction Data (Note: The following table is for illustrative purposes only, as no specific data was found for the target compound.)

| Compound Name | Predicted LogP | Predicted Aqueous Solubility | Blood-Brain Barrier Penetration | Human Intestinal Absorption |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule, which is crucial as the biological activity of a molecule is often dependent on its specific shape. Molecular Dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to study the stability of a ligand-protein complex, observe conformational changes upon binding, and calculate binding free energies.

These computational methods are powerful tools for gaining a deeper understanding of molecular interactions. For example, MD simulations have been used to assess the stability of other complex molecules when interacting with biological receptors.

A search of the scientific literature did not reveal any specific conformational analysis or molecular dynamics simulation studies for This compound . As a result, there is no published information regarding its preferred conformations or its dynamic behavior in a biological environment.

Virtual Screening for Novel Imidazo[1,2-a]pyridine Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, docking library compounds into the target's binding site. Virtual screening can significantly accelerate the discovery of new hit compounds.

The imidazo[1,2-a]pyridine scaffold has been the subject of virtual screening campaigns to identify new compounds for various therapeutic areas. These efforts have led to the discovery of novel hit compounds with potential applications in treating diseases.

While the imidazo[1,2-a]pyridine core is of interest in such screening campaigns, there is no specific mention in the reviewed literature of This compound being used as a query molecule or being identified as a hit from a virtual screening campaign.

Future Research Directions and Emerging Applications of Imidazo 1,2 a Pyridine Derivatives

Exploration of Novel Synthetic Methodologies and Scalability

The synthesis of imidazo[1,2-a]pyridines is a well-established area, yet the demand for greater efficiency, sustainability, and molecular diversity continues to drive innovation. bio-conferences.orgresearchgate.net Traditional methods, such as the condensation of 2-aminopyridines with α-haloketones, are being supplemented by more advanced strategies. acs.orgbio-conferences.org

Recent advancements include:

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, has become a cornerstone for rapidly generating libraries of 3-amino-imidazo[1,2-a]pyridines. acs.orgthieme-connect.commdpi.com This approach offers high atom economy and convergence, making it ideal for drug discovery campaigns. mdpi.com

Catalyst-Free and Eco-Friendly Methods: Researchers have developed innovative synthetic routes that operate under milder and more sustainable conditions. One notable method involves the reaction of α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent. bio-conferences.org Furthermore, a rapid, metal-free cycloisomerisation of N-propargylpyridiniums in water at room temperature has been shown to be highly scalable, achieving quantitative yields on a 10-gram scale within minutes. rsc.org

Electrochemical and Mechanochemical Synthesis: To access specific derivatives, such as 3-nitro-2-aryl-imidazo[1,2-a]pyridines, electrochemical and mechanochemical strategies have been employed. organic-chemistry.org These methods are energy-efficient and avoid the need for external heating or transition metal catalysts, representing a green alternative for synthesizing this important class of heterocycles. organic-chemistry.org

C-H Functionalization: Visible light-induced C-H functionalization has emerged as a powerful tool for the direct derivatization of the imidazo[1,2-a]pyridine (B132010) core. mdpi.com This strategy allows for the introduction of various functional groups with high precision and atom economy, often under mild reaction conditions. mdpi.com

These novel methodologies not only expand the accessible chemical space of imidazo[1,2-a]pyridine derivatives but also address the growing need for scalable and environmentally benign chemical manufacturing. rsc.orgmdpi.com

Discovery of New Biological Targets and Mechanisms of Action

While early research established the broad therapeutic potential of imidazo[1,2-a]pyridines, recent studies have focused on elucidating their specific molecular targets and mechanisms of action, revealing opportunities in various disease areas. nih.govnih.gov

Infectious Diseases: A significant area of discovery has been in the treatment of tuberculosis (TB). Potent imidazo[1,2-a]pyridine analogues have been identified as inhibitors of essential cellular processes in Mycobacterium tuberculosis.

QcrB Inhibition: The clinical candidate telacebec (B1166443) (Q203) and other imidazo[1,2-a]pyridine-3-carboxamides have been shown to target QcrB. rsc.orgnih.govnih.gov QcrB is a subunit of the ubiquinol (B23937) cytochrome c reductase complex, a critical component of the electron transport chain involved in cellular energy generation. nih.govnih.gov

ATP Synthase Inhibition: A distinct class of imidazo[1,2-a]pyridine ethers was found to be potent inhibitors of mycobacterial ATP synthase, another crucial enzyme for energy homeostasis. rsc.orgnih.gov

Oncology: In the field of oncology, imidazo[1,2-a]pyridine derivatives have been shown to modulate multiple signaling pathways implicated in cancer cell proliferation and survival.

Kinase Inhibition: Derivatives have been developed as inhibitors of several key kinases, including the AKT/mTOR pathway, nih.gov cyclin-dependent kinase 9 (CDK9), rsc.org platelet-derived growth factor receptor (PDGFR), nih.gov and as dual inhibitors of c-Met and VEGFR2. nih.gov

Signaling Pathway Modulation: Certain analogues can modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is involved in inflammation and cancer. nih.gov

Other Therapeutic Areas:

Antifibrotic Activity: A series of hybrid imidazo[1,2-a]pyridine compounds were designed as potent inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis. nih.gov

These findings provide a mechanistic foundation for the observed biological activities and guide the rational design of next-generation therapeutic agents with improved selectivity and efficacy.

Development of Advanced Analogues with Enhanced Preclinical Profiles

A primary focus of current research is the structural optimization of lead compounds to enhance their preclinical profiles, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have led to the development of advanced analogues with significant improvements.

For example, in the anti-TB field, systematic modifications of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold have yielded compounds with low nanomolar potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govnih.gov These efforts have successfully produced candidates with excellent oral bioavailability and metabolic stability in preclinical models. nih.govnih.gov Similarly, in oncology, the refinement of substituents has led to potent and selective kinase inhibitors. nih.govnih.gov

Table 1: Development of Advanced Imidazo[1,2-a]pyridine Analogues

| Compound/Analogue Series | Structural Modification | Target/Activity | Key Preclinical Data | Reference(s) |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | Elaboration of the carboxamide moiety with bulky, lipophilic biaryl ethers. | Anti-tuberculosis (QcrB inhibitor) | Potency (MIC) ≤0.006 µM against M. tuberculosis; good oral bioavailability in mice. | nih.govnih.gov |

| Imidazo[1,2-a]pyridine-based ATX Inhibitors | Alteration of linker from carbamate (B1207046) to urea; addition of diethanolamine (B148213) moiety. | Antifibrosis (Autotaxin inhibitor) | IC50 of 3.98 nM; effective in an in vivo bleomycin-induced lung fibrosis model. | nih.gov |

| Imidazo[1,2-a]pyridine Kinase Inhibitors | Introduction of a 6-methylpyridone ring to create a rigid conformation. | Anticancer (dual c-Met/VEGFR2 inhibitor) | Enzyme IC50 values of 1.9 nM (c-Met) and 2.2 nM (VEGFR2). | nih.gov |

| Imidazo[1,2-a]pyridine-based CDK9 Inhibitors | Design based on lead compound AZD5438 with an imidazo[1,2-a]pyridine skeleton. | Anticancer (CDK9 inhibitor) | Selective CDK9 inhibition with an IC50 of 9.22 nM; induced apoptosis in HCT116 cells. | rsc.org |

These examples underscore the power of medicinal chemistry to transform promising hits into advanced preclinical candidates with desirable drug-like properties.

Application as Research Probes (e.g., Fluorescent Probes for Biological Imaging)

The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold have made it an attractive platform for the development of fluorescent probes for biological research. mdpi.com These compounds often exhibit significant fluorescence, with emission properties that can be tuned by structural modifications. nih.govnih.gov

Ion Sensing: A fused imidazopyridine derivative was designed as a highly sensitive and selective fluorescent sensor for detecting iron (Fe³⁺) and mercury (Hg²⁺) ions within HeLa cells. rsc.org

Cellular Imaging: The compact and emissive nature of these fluorophores makes them suitable as probes for cell membrane studies. mdpi.com Researchers have investigated imidazo[1,5-a]pyridine (B1214698) derivatives as probes that can intercalate into liposome (B1194612) bilayers to report on membrane dynamics and fluidity. mdpi.com

Advanced Fluorophores: By creating V-shaped molecules containing two imidazo[1,2-a]pyridine units, scientists have developed bright fluorophores with emission colors tunable from the near-UV to the deep-blue region. nih.gov These materials have potential applications not only as biological probes but also in optoelectronic devices like OLEDs. nih.gov

The ability to create probes that can visualize specific ions or cellular structures in real-time provides powerful tools for dissecting complex biological processes.

Opportunities in Chemical Biology and Translational Research

The diverse functionalities of imidazo[1,2-a]pyridine derivatives position them at the intersection of chemical biology and translational medicine.

In chemical biology , these compounds serve as molecular tools to probe biological systems. Selective inhibitors of enzymes like QcrB or CDK9 allow for the precise interrogation of their roles in cellular pathways. nih.govrsc.org Similarly, fluorescent probes derived from this scaffold enable the study of ion homeostasis and membrane biology with high spatial and temporal resolution. rsc.orgmdpi.com

In translational research , the journey of imidazo[1,2-a]pyridine analogues from laboratory synthesis to preclinical and clinical evaluation exemplifies their therapeutic potential. The development of the anti-TB candidate telacebec (Q203) highlights a successful translation of basic research into a potential new medicine for a major global health threat. rsc.org The continued discovery of potent agents against cancer and fibrosis, coupled with efforts to optimize their drug-like properties, presents significant opportunities to address unmet medical needs. nih.govnih.gov

The synergy between developing novel synthetic methods, identifying new biological targets, and engineering advanced molecular properties ensures that imidazo[1,2-a]pyridine and its derivatives will remain a fertile ground for discovery in both fundamental science and therapeutic application.

Q & A

Q. What are the standard synthetic routes for 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine, and what key reaction steps are involved?

The synthesis typically involves multi-step sequences starting with functionalized pyridine precursors. A common approach includes:

- Nitro group introduction : Oxidation of amines (e.g., using potassium persulfate in sulfuric acid) to nitro derivatives .

- Cyclization : Formation of the imidazo[1,2-a]pyridine core via reactions with chloroacetaldehyde under basic conditions .

- Functionalization : Palladium-catalyzed cyanation (using Zn(CN)₂) followed by hydrolysis to carboxylic acids, enabling further amide coupling .

Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, distinct aromatic proton signals between δ 7.5–9.5 ppm indicate nitro-furan and imidazo-pyridine moieties .

- IR Spectroscopy : Absorption bands near 1720 cm (C=O stretching) and 1510 cm (NO asymmetric stretching) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How is the antimicrobial activity of nitro-substituted imidazo[1,2-a]pyridines evaluated?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution methods .

- Mechanistic studies : Enzyme inhibition assays (e.g., DNA gyrase or β-lactamase) to identify molecular targets .

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 position of the imidazo[1,2-a]pyridine core be optimized?

- Friedel-Crafts Acylation : Use of Lewis acids (e.g., AlCl) enables selective acetylation at the electron-rich C-3 position. Reaction conditions (solvent, temperature) must be controlled to avoid over-functionalization .

- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity. For example, cyclization under microwave heating reduces side products compared to conventional methods .

Q. What strategies address contradictory data in reaction yields during scale-up synthesis?

- Process optimization : Transition from batch to continuous flow reactors improves reproducibility and reduces byproducts .

- Catalyst screening : Testing alternative palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl) or ligands (e.g., XPhos) can resolve yield discrepancies in cyanation steps .

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of nitro-furyl substituents?

- DFT calculations : Predict electron density distribution, HOMO-LUMO gaps, and nitro group orientation. For example, calculations reveal how the nitro group’s electron-withdrawing effect stabilizes the imidazo-pyridine core .

- Molecular docking : Simulates interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships .

Q. What advanced NMR techniques resolve structural ambiguities in complex derivatives?

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign overlapping peaks in polycyclic systems .

- NOESY : Identifies spatial proximity between substituents (e.g., nitro-furyl and pyridine protons) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of similar imidazo[1,2-a]pyridine derivatives?

Q. Why do microwave-assisted cyclization reactions yield higher purity compared to thermal methods?

- Kinetic control : Microwave heating rapidly achieves high temperatures, minimizing side reactions (e.g., decomposition of nitro groups) .

- Uniform heating : Reduces thermal gradients that cause inhomogeneous product formation .

Methodological Workflow Table

| Step | Technique | Key Parameters | References |

|---|---|---|---|

| Nitro group reduction | Catalytic hydrogenation | H₂ (1–3 atm), Pd/C, ethanol, 25°C | |

| Cyclization | Microwave-assisted synthesis | 150°C, 20 min, DMF solvent | |

| Regioselective acylation | Friedel-Crafts reaction | AlCl₃ (1.2 equiv), AcCl, CH₂Cl₂, 0°C → RT | |

| Bioactivity screening | Broth microdilution assay | 96-well plates, 18–24 hr incubation, OD₆₀₀ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.